molecular formula C19H26N2O5 B15175166 Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate

Cat. No.: B15175166
M. Wt: 362.4 g/mol
InChI Key: TYKLHOMVDXVURE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the continuous production of tert-butyl esters, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the carbonyl groups results in the formation of alcohols .

Scientific Research Applications

Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(benzyloxy)-3-oxopiperazine-1-carboxylate
  • Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperidine-1-carboxylate
  • Tert-butyl 4-(benzyloxy)-3-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(1-(benzyloxy)-1-oxopropan-2-yl)-3-oxopiperazine-1-carboxylate is unique due to the presence of both the benzyloxy and tert-butyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 3-oxo-4-(1-oxo-1-phenylmethoxypropan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C19H26N2O5/c1-14(17(23)25-13-15-8-6-5-7-9-15)21-11-10-20(12-16(21)22)18(24)26-19(2,3)4/h5-9,14H,10-13H2,1-4H3

InChI Key

TYKLHOMVDXVURE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N2CCN(CC2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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